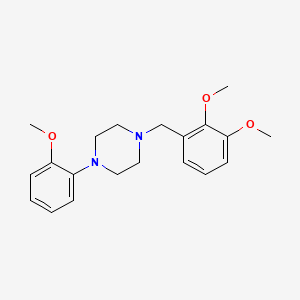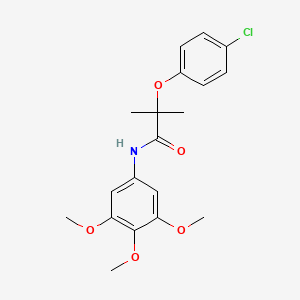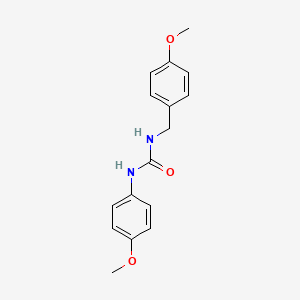
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea, also known as NMU, is a synthetic compound that has been widely studied for its potential applications in scientific research. NMU is a potent and selective agonist for the G protein-coupled receptor GPR66, which has been implicated in a variety of physiological and pathological processes.
作用機序
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea acts as an agonist for GPR66, activating downstream signaling pathways that regulate various physiological processes. The exact mechanism of action of GPR66 is not fully understood, but it is thought to involve the activation of G proteins and subsequent modulation of intracellular signaling cascades. Further research is needed to fully elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and GPR66.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been shown to have a variety of biochemical and physiological effects, including modulation of circadian rhythm, regulation of energy metabolism, and modulation of pain sensitivity. In addition, N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been implicated in the regulation of immune function and the pathogenesis of certain diseases, such as cancer and metabolic disorders.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea in lab experiments is its specificity for GPR66, which allows for the selective modulation of downstream signaling pathways. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea is its relatively low potency compared to other GPR66 agonists, which may limit its usefulness in certain experimental settings.
将来の方向性
Future research on N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and GPR66 should focus on elucidating the exact mechanism of action of these compounds and their role in various physiological and pathological processes. In addition, further studies are needed to investigate the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and other GPR66 agonists in the treatment of diseases such as cancer and metabolic disorders. Finally, the development of more potent and selective GPR66 agonists may help to overcome some of the limitations of N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and other currently available compounds.
合成法
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea can be synthesized using a variety of methods, including the condensation of 5-chloro-2-methoxyaniline with 1-naphthylisocyanate in the presence of a base such as triethylamine. The resulting product can be purified using chromatographic techniques such as HPLC or column chromatography. Other methods for synthesizing N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea have also been reported in the literature.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been used extensively as a tool compound to study the function of GPR66, which is a relatively understudied G protein-coupled receptor. GPR66 has been implicated in a variety of physiological processes, including regulation of circadian rhythm, control of energy metabolism, and modulation of pain sensitivity. In addition, GPR66 has been shown to be upregulated in certain types of cancer, suggesting a potential role in tumorigenesis.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17-10-9-13(19)11-16(17)21-18(22)20-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXOLBLICDLSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(1-naphthyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)



![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)

![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)


![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)
![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)